molecular formula C13H10O3 B3328315 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid CAS No. 4445-33-4

3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B3328315
CAS No.: 4445-33-4
M. Wt: 214.22 g/mol
InChI Key: CJMKSYKFEDJPMM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For “3’-Amino-2’-hydroxy- [1,1’-biphenyl]-3-carboxylic acid”, the InChI code is 1S/C13H11NO3/c14-11-6-2-5-10 (12 (11)15)8-3-1-4-9 (7-8)13 (16)17/h1-7,15H,14H2, (H,16,17) .

Scientific Research Applications

Synthesis and Characterization in Organometallic Chemistry

Research has demonstrated the synthesis and characterization of organotin(IV) carboxylates using compounds related to 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid. These complexes exhibit significant antibacterial and antifungal activities, showcasing their potential in medicinal chemistry (Ahmad et al., 2002).

Role in Electrochemically Induced Reactions

In electrochemistry, derivatives of this compound have been used in electrochemically induced SRN1 reactions. These reactions demonstrate selective substitutions in organic chemistry, leading to the formation of various complex molecules (Combellas et al., 1993).

Applications in Luminescent Dye Development

Derivatives of this compound have been synthesized for potential use as luminescent dyes. These compounds exhibit abnormally high Stokes shifts, indicating their usefulness in areas like optical materials and sensors (Olkhovik et al., 2006).

Potential Inhibitors in DNA Polymerase Studies

In the field of biochemistry, compounds derived from this compound have been studied for their potential as inhibitors of DNA polymerase. This showcases their possible applications in pharmacology and molecular biology (Deng et al., 2020).

Utilization in Organic Synthesis

The synthesis of novel 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters has been described using methods that involve derivatives of this compound. These methods are crucial in the field of organic synthesis (Unangst et al., 1987).

In Microbial Metabolism Studies

In microbial metabolism studies, derivatives of this compound have been identified as metabolic intermediates. For instance, 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, a related compound, was identified as a metabolic product in Pseudomonas putida, which is significant for understanding the metabolic pathways of environmental pollutants (Catelani et al., 1973).

In Enzymatic Synthesis of Chiral Compounds

Optically active 2-hydroxy carboxylic acids, a group to which this compound belongs, have been synthesized using enzymes. This method is important for producing enantiomerically pure compounds used in pharmaceuticals and as chiral resolving reagents (Chen et al., 2015).

Safety and Hazards

The safety and hazards of a compound refer to the precautions that need to be taken while handling it and the potential risks it poses. For “3’-Amino-2’-hydroxy- [1,1’-biphenyl]-3-carboxylic acid”, the safety information includes avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

2-hydroxy-6-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMKSYKFEDJPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3.3 grams (0.014 mole) of ethyl 6-phenylsalicylate in 30 mL of ethanol was added a catalytic amount of 1,4,7,10,13,16-hexaoxacyclooctadecane. This was followed by the addition of a solution of 2.0 grams (0.030 mole) of 85% potassium hydroxide in 15 mL of water. Upon completion of addition, the reaction mixture was warmed to reflux where it was stirred for 4 hours. The reaction mixture was allowed to cool to ambient temperature where it stood for about 18 hours. After this time the reaction mixture was again warmed to reflux where it stirred for 4 hours. Thin layer chromatographic analysis of the reaction mixture indicated the reaction had not gone to completion. An additional 0.3 gram of 85% potassium hydroxide was added to the reaction mixture and the heating at reflux was continued for another 3 hours. After this time the reaction mixture was cooled, and volatile materials were removed under reduced pressure. The aqueous concentrate was washed with two portions of diethyl ether. The combined ether washes were backwashed with water. The water washes and the aqueous concentrate were combined, and the combination was acidified to pH 1 with concentrated hydrochloric acid. The mixture was extracted with three portions of ethyl acetate. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was dissolved in hot ethanol, and the solution was treated with decolorizing carbon. The mixture was filtered through diatomaceous earth, and the filtrate was concentrated under reduced pressure to a residue. The residue was recrystallized from diethyl ether and hexane to yield 6-phenylsalicylic acid, m.p. 143°-146°. The filtrate from the recrystallization was concentrated under reduced pressure to a residual solid. The residue was combined with the 6-phenylsalicylic acid, m.p. 143°-146° C., yielding 2.8 grams of this material.
Name
ethyl 6-phenylsalicylate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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